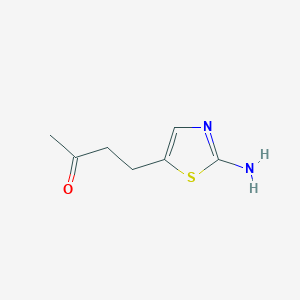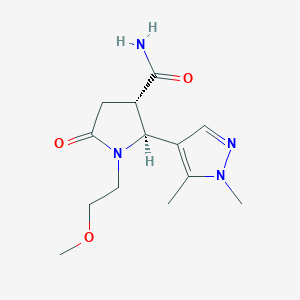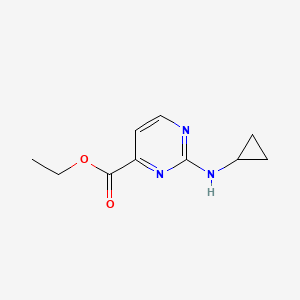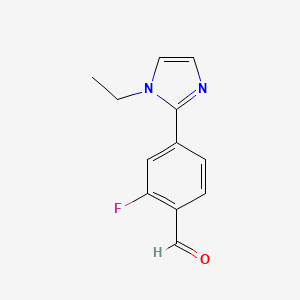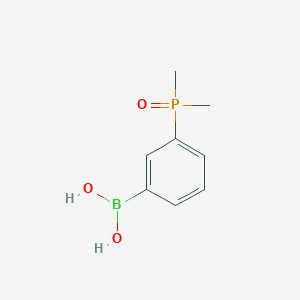
(3-(Dimethylphosphoryl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Dimethylphosphoryl)phenyl)boronic acid is a boronic acid derivative with significant potential in various scientific fields. This compound is characterized by the presence of a dimethylphosphoryl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Méthodes De Préparation
The synthesis of (3-(Dimethylphosphoryl)phenyl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial-scale production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
(3-(Dimethylphosphoryl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine, altering the compound’s reactivity.
Substitution: The boronic acid moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in organic synthesis.
Applications De Recherche Scientifique
(3-(Dimethylphosphoryl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-(Dimethylphosphoryl)phenyl)boronic acid involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
(3-(Dimethylphosphoryl)phenyl)boronic acid can be compared with other boronic acid derivatives:
Propriétés
Formule moléculaire |
C8H12BO3P |
|---|---|
Poids moléculaire |
197.97 g/mol |
Nom IUPAC |
(3-dimethylphosphorylphenyl)boronic acid |
InChI |
InChI=1S/C8H12BO3P/c1-13(2,12)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,1-2H3 |
Clé InChI |
HXGAFCOGACQPQS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)P(=O)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


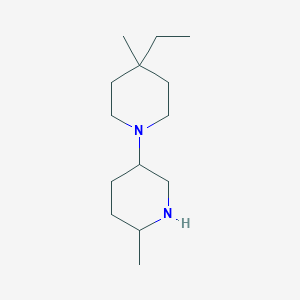
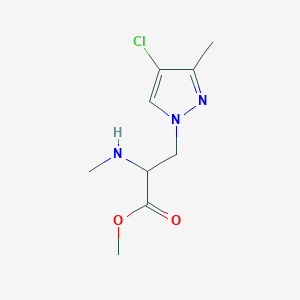
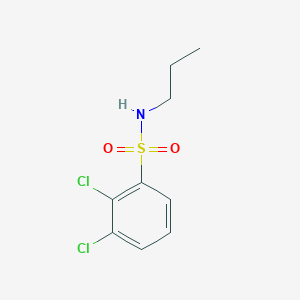
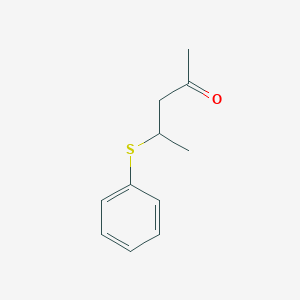
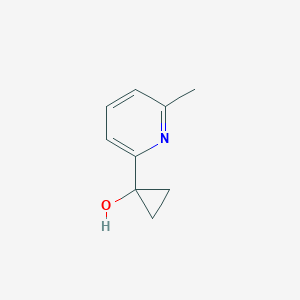
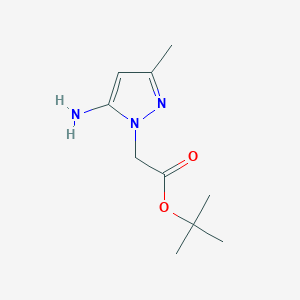
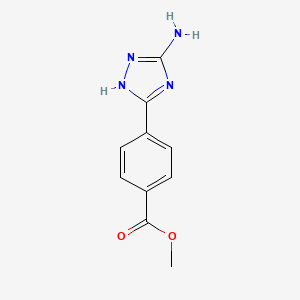
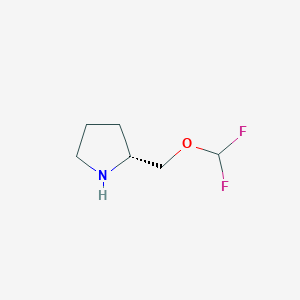
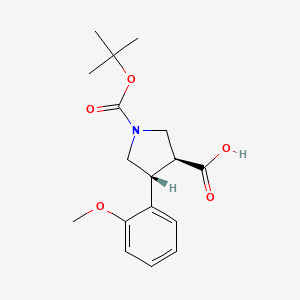
![5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane](/img/structure/B13634028.png)
